

physical and chemical properties of Aglaxiflorin D

Author: BenchChem Technical Support Team. Date: December 2025



In-Depth Technical Guide to Aglaxiflorin D

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

Aglaxiflorin D is a natural alkaloid compound.[1] Key identifying information and its fundamental physical and chemical properties are summarized in the table below.

Property	Value	Source
CAS Number	269739-78-8	[1]
Molecular Formula	C36H42N2O9	
Molecular Weight	646.7 g/mol	
Appearance	Powder	
Storage	2-8°C Refrigerator	
Shipping Conditions	Ambient	

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and structural elucidation of **Aglaxiflorin D**. While a comprehensive public database of all spectra is not readily available,



the following information has been reported:

• ¹³C NMR Spectroscopy: A ¹³C NMR spectrum of **Aglaxiflorin D** is available and serves as a key tool for its structural verification.

Further detailed analysis of ¹H NMR, Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy would be necessary for complete characterization and is typically found in primary literature detailing the compound's isolation.

Biological Activity: Cytotoxicity and Apoptosis Induction

Research has demonstrated the cytotoxic and apoptotic activities of a compound identified as an aglaforbesin derivative (AFD), which is understood to be **Aglaxiflorin D**, against human colorectal carcinoma cells (HCT116).[2]

Cytotoxic Efficacy

Aglaxiflorin D exhibits potent and selective cytotoxicity against HCT116 cells. The half-maximal inhibitory concentration (IC $_{50}$) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are presented below.

Cell Line	IC₅₀ (μg/mL)	Description
HCT116	1.13 ± 0.07	Human Colorectal Carcinoma
HK-2	6.81 ± 1.8	Normal Human Kidney Cells

The data indicates a high selectivity index of 6.04 against HCT116 cells, suggesting a targeted cytotoxic effect on cancer cells with lower toxicity towards normal cells.[2]

Apoptotic Signaling Pathway

The cytotoxic effect of **Aglaxiflorin D** on HCT116 cells is mediated through the induction of apoptosis, a form of programmed cell death. The key mechanism identified is the activation of caspases 3 and 7.[2] This process, however, appears to be independent of mitochondrial membrane depolarization.[2]



Click to download full resolution via product page

Figure 1: Apoptotic pathway induced by **Aglaxiflorin D** in HCT116 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **Aglaxiflorin D**'s cytotoxic and apoptotic activities.

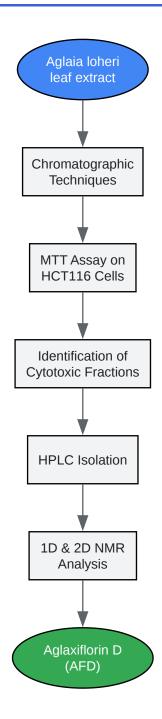
Cell Culture and Maintenance

- Cell Lines: HCT116 (human colorectal carcinoma) and HK-2 (normal human kidney) cells were used.
- Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells were incubated at 37°C in a humidified atmosphere with 5% CO₂.

Bioassay-Guided Fractionation and Isolation

The leaf extract of Aglaia loheri was subjected to various chromatographic techniques to isolate the active compound. The cytotoxic fractions were identified using a step-wise application of the MTT assay on HCT116 cells. The most cytotoxic HPLC isolate was identified as the aglaforbesin derivative (**Aglaxiflorin D**) through 1D and 2D NMR analysis.[3]





Click to download full resolution via product page

Figure 2: Workflow for the isolation of **Aglaxiflorin D**.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the cytotoxic effects of **Aglaxiflorin D**.



- Cell Seeding: HCT116 and HK-2 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
- Compound Treatment: Cells were treated with various concentrations of Aglaxiflorin D and incubated for 72 hours.
- MTT Addition: After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- Formazan Solubilization: The medium was removed, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.

Apoptosis Assays

The JC-1 assay was used to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

- Cell Seeding and Treatment: HCT116 cells were seeded in 96-well plates and treated with Aglaxiflorin D for 24 hours.
- JC-1 Staining: The cells were then incubated with JC-1 staining solution according to the manufacturer's protocol.
- Fluorescence Measurement: The fluorescence was measured using a fluorescence microplate reader at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths.
- Analysis: The ratio of red to green fluorescence was calculated to determine the mitochondrial membrane potential.

The activation of executioner caspases 3 and 7 was measured to confirm the induction of apoptosis.



- Cell Seeding and Treatment: HCT116 cells were seeded in 96-well plates and treated with Aglaxiflorin D for 72 hours.
- Caspase-Glo® 3/7 Reagent Addition: The Caspase-Glo® 3/7 reagent was added to each well and incubated at room temperature.
- Luminescence Measurement: The luminescence, which is proportional to caspase activity,
 was measured using a luminometer.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

- Cell Seeding and Treatment: HCT116 cells were grown on coverslips and treated with Aglaxiflorin D.
- Fixation and Permeabilization: The cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton™ X-100.
- TUNEL Staining: The cells were incubated with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's instructions.
- Microscopy: The cells were then visualized using a fluorescence microscope to detect the fluorescent signal in apoptotic cells.

Further Research and Drug Development Potential

The potent and selective cytotoxic activity of **Aglaxiflorin D** against colorectal cancer cells, coupled with its ability to induce apoptosis, highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to:

- Elucidate the complete panel of its physical and chemical properties.
- Obtain and interpret a full set of spectroscopic data for comprehensive structural confirmation.
- Investigate its efficacy in other cancer cell lines and in in vivo models.



- Explore other potential biological activities, such as anti-inflammatory, antimicrobial, and antiviral effects, and their underlying mechanisms of action.
- Conduct structure-activity relationship (SAR) studies to optimize its therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

References

- 1. Aglaxiflorin D | 269739-78-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of Aglaxiflorin D]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15129620#physical-and-chemical-properties-of-aglaxiflorin-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com